molecular formula C10H19ClO B13880377 1-Chloro-8-methylnonan-4-one CAS No. 54131-60-1

1-Chloro-8-methylnonan-4-one

Cat. No.: B13880377
CAS No.: 54131-60-1
M. Wt: 190.71 g/mol
InChI Key: OLISZSOMTWIMLU-UHFFFAOYSA-N
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Description

1-Chloro-8-methylnonan-4-one is an organic compound with the molecular formula C10H19ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom attached to the first carbon and a ketone group on the fourth carbon of a nonane chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-8-methylnonan-4-one can be synthesized through several methods. One common approach involves the chlorination of 8-methylnonan-4-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, ensuring complete chlorination of the target molecule.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-8-methylnonan-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different derivatives.

    Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products:

    Substitution: Formation of 1-hydroxy-8-methylnonan-4-one or 1-amino-8-methylnonan-4-one.

    Reduction: Formation of 1-chloro-8-methylnonan-4-ol.

    Oxidation: Formation of 1-chloro-8-methylnonanoic acid.

Scientific Research Applications

1-Chloro-8-methylnonan-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-8-methylnonan-4-one depends on its specific application. In biological systems, it may interact with cellular components, leading to disruption of cellular processes. For example, its chlorinated structure may allow it to interact with and inhibit enzymes or other proteins, affecting their function.

Comparison with Similar Compounds

    1-Chlorononan-4-one: Similar structure but lacks the methyl group on the eighth carbon.

    8-Methylnonan-4-one: Similar structure but lacks the chlorine atom on the first carbon.

    1-Bromo-8-methylnonan-4-one: Similar structure but with a bromine atom instead of chlorine.

Uniqueness: 1-Chloro-8-methylnonan-4-one is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical reactions and applications.

Properties

CAS No.

54131-60-1

Molecular Formula

C10H19ClO

Molecular Weight

190.71 g/mol

IUPAC Name

1-chloro-8-methylnonan-4-one

InChI

InChI=1S/C10H19ClO/c1-9(2)5-3-6-10(12)7-4-8-11/h9H,3-8H2,1-2H3

InChI Key

OLISZSOMTWIMLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)CCCCl

Origin of Product

United States

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